6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Overview
Description
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (CMMC) is a chemical compound that falls under the category of pyrazine derivatives. It has a molecular weight of 201.61 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of CMMC is C7H8ClN3O2 . The InChI code is 1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 . The canonical SMILES representation is CN(C(=O)C1=CN=CC(=N1)Cl)OC .Physical And Chemical Properties Analysis
CMMC has a molecular weight of 201.61 g/mol . It has a topological polar surface area of 55.3 Ų and a complexity of 191 . The compound has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count .Scientific Research Applications
Enzyme Inhibition and Pharmacological Activity
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide, a structurally diverse compound, is not widely discussed in available literature. However, compounds with structural similarities or functional groups related to it have been studied for various pharmacological and enzyme inhibition activities:
Enzyme Inhibition for Digestive Health : Metoclopramide, a compound with a chloro and methoxy group, is used for gastrointestinal diagnostics and in treating various vomiting types and functional gastro-intestinal disorders. It works by improving the motility of the gastro-intestinal tract and has been proven to aid in radiological identification of lesions in the small intestine, facilitate duodenal intubation, and assist in emergency endoscopy in upper gastro-intestinal hemorrhage. Although metoclopramide differs from 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide, studying its mechanism of action could provide insights into the potential interactions and applications of the target compound in gastrointestinal health (Pinder et al., 2012).
Organic Pollutant Remediation : Some compounds with similar structural components have been studied for their role in organic pollutant remediation. For example, the enzymatic approach involving redox mediators has been explored for the degradation of various organic pollutants in wastewater. This review underlines the potential of enzyme–redox mediator systems, which could also be relevant when considering the functional groups present in 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide. Such systems might enhance the degradation efficiency of recalcitrant compounds and broaden the substrate range, indicating a potential application in environmental sciences and pollution management (Husain & Husain, 2007).
Neuroprotective Effects : Certain anesthetic agents, including those with methoxy groups, have been studied for their neuroprotective effects, particularly in the context of preventing neurodegeneration in young pediatric patients. The compound’s similarity in functional groups might suggest potential applications in studying neuroprotective effects or interactions with neuroreceptors (Mellon et al., 2007).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOWCNMMJZZNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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